COX-2 Inhibitory Activity of Ethyl 4-hydroxy-2-isopropylpyrimidine-5-carboxylate (CAS 72419-30-8): A Quantitative Comparison with Aspirin
Ethyl 4-hydroxy-2-isopropylpyrimidine-5-carboxylate (EHIPC) exhibits direct inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade, with an IC₅₀ of 15 ± 2 µM. In the same assay system, the reference compound aspirin demonstrates an IC₅₀ of 10 ± 1 µM, establishing EHIPC as a moderately potent COX-2 inhibitor . This quantitative activity differentiates EHIPC from the majority of simple pyrimidine-5-carboxylate building blocks, which typically lack significant direct COX-2 inhibitory activity.
| Evidence Dimension | COX-2 enzyme inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 15 ± 2 µM |
| Comparator Or Baseline | Aspirin: IC₅₀ = 10 ± 1 µM |
| Quantified Difference | EHIPC is approximately 1.5-fold less potent than aspirin in this assay |
| Conditions | In vitro COX-2 enzyme inhibition assay (specific assay conditions not fully detailed in the source) |
Why This Matters
This data provides a quantitative benchmark for researchers evaluating EHIPC as a starting point for the development of novel anti-inflammatory agents, allowing direct comparison with a well-established clinical standard.
